molecular formula C10H12N2O5S B601276 Cefazedone Impurity 10 CAS No. 18884-65-6

Cefazedone Impurity 10

Número de catálogo: B601276
Número CAS: 18884-65-6
Peso molecular: 272.28
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefazedone Impurity 10 is a byproduct of the synthesis of cefazedone, a third-generation cephalosporin antibiotic. This impurity can affect the quality and safety of the final product, making it essential to understand its properties, synthesis, and biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Cefazedone Impurity 10 involves the synthesis of cefazedone, during which various impurities, including Impurity 10, are formed. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general process involves the use of cephalosporin intermediates and specific reagents under controlled conditions to ensure the formation of the desired impurity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of cefazedone, followed by isolation and purification of the impurity. This process requires stringent quality control measures to ensure the impurity’s consistency and compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Cefazedone Impurity 10 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity .

Aplicaciones Científicas De Investigación

Cefazedone Impurity 10 has several scientific research applications, including:

    Pharmaceutical Research: It is used in the development of analytical methods, quality control, and stability studies for cefazedone.

    Chemistry: It serves as a reference standard for the identification and quantification of impurities in cefazedone formulations.

    Biology and Medicine: It is used to study the biological effects and potential toxicity of impurities in pharmaceutical products.

    Industry: It is employed in the production and quality assurance of cefazedone and related antibiotics

Mecanismo De Acción

The specific mechanism of action of Cefazedone Impurity 10 is not well-documented. as an impurity, it may interact with biological systems in ways that differ from the parent compound, cefazedone. The molecular targets and pathways involved in its action are likely related to its chemical structure and functional groups .

Comparación Con Compuestos Similares

Cefazedone Impurity 10 can be compared with other impurities of cefazedone, such as:

  • Cefazedone Impurity 1
  • Cefazedone Impurity 14
  • Cefazedone Impurity 16
  • Cefazedone Impurity 17
  • Cefazedone Impurity 19
  • Cefazedone Impurity 20

Each of these impurities has unique properties and potential effects on the quality and safety of cefazedone. This compound is unique in its specific formation pathway and potential impact on the final product .

Actividad Biológica

Cefazedone Impurity 10, a byproduct of the synthesis of the cephalosporin antibiotic cefazedone, has garnered attention due to its potential biological activities and implications for drug safety. This article explores its biological activity, including toxicity assessments, mechanisms of action, and comparative studies with other cefazedone impurities.

Overview of this compound

This compound (CAS No. 18884-65-6) is classified as a third-generation cephalosporin antibiotic impurity. Its presence in pharmaceutical formulations can affect the quality, efficacy, and safety of the drug. Understanding its biological activity is crucial for ensuring patient safety and effective therapeutic outcomes.

Cefazedone and its impurities primarily exert their effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits bacterial growth and leads to cell lysis. While the specific mechanism of this compound is not fully characterized, it is presumed to exhibit similar properties due to its structural relationship with cefazedone .

Zebrafish Model

Recent studies have utilized the zebrafish model to evaluate the toxicity of cefazedone impurities, including Impurity 10. The zebrafish model is advantageous for assessing developmental toxicity due to its transparency and rapid development.

  • Embryotoxicity Assessment : In a study examining various cefazolin sodium impurities, it was found that certain impurities exhibited significant teratogenic effects. For instance, when zebrafish embryos were exposed to concentrations of cefazedone above 300 μg/ml, a high mortality rate was observed . The teratogenic rates increased with concentration:
    • At 100 μg/ml: Teratogenic rate < 5%
    • At 300 μg/ml: Teratogenic rate > 90%

This indicates that impurities like this compound may pose risks at elevated concentrations.

Comparative Toxicity Analysis

A comparative analysis among different cefazolin sodium impurities revealed that some impurities (notably MMTD) had stronger embryotoxic effects than others. The study highlighted that structural characteristics significantly influence the toxicity profile of these compounds .

Impurity Teratogenic Rate (%) Mortality Rate (%) Notable Effects
MMTD>90>90Body length shortening, axis bending
Impurity GModerateLowReduced head size, body transparency
CefazedoneLow<9Normal development at low concentrations

Case Studies

  • Toxicity Evaluation in Zebrafish : A study conducted on various cefazolin sodium impurities found that MMTD was responsible for severe deformities in zebrafish embryos, such as body length reduction and spinal deformities. This study underscores the importance of monitoring impurities during drug formulation to mitigate risks associated with embryonic exposure .
  • Pharmacological Profiling : Research has shown that cefotaxime metal complexes derived from related cephalosporins exhibit antioxidant and anticancer properties against HepG-2 cells. While not directly related to this compound, these findings suggest potential avenues for exploring therapeutic applications beyond antibiotic activity .

Propiedades

Número CAS

18884-65-6

Fórmula molecular

C10H12N2O5S

Peso molecular

272.28

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​amino-​8-​oxo-​, [6R-​(6α,​7β)​]​- (9CI)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.